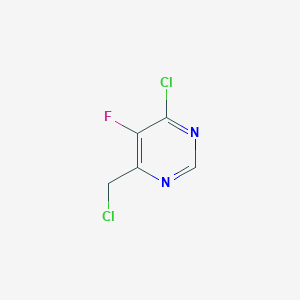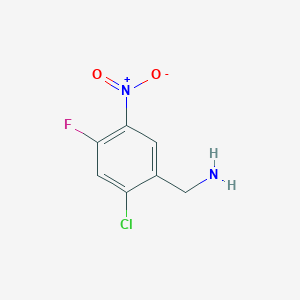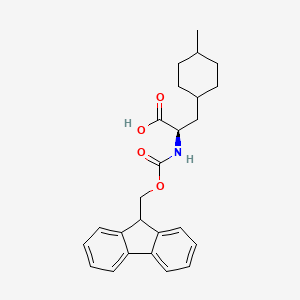
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylcyclohexyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylcyclohexyl)propanoic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylcyclohexyl)propanoic acid typically involves multiple steps:
Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amino group. This is usually done using Fmoc chloride in the presence of a base like diisopropylethylamine (DIPEA).
Coupling Reaction: The protected amino acid is then coupled with other amino acids or peptides using coupling reagents such as HBTU or DCC.
Deprotection: The Fmoc group is removed using a base like piperidine, revealing the free amino group for further reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and flow chemistry techniques can enhance efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group.
Reduction: Reduction reactions can target the carbonyl groups in the structure.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the fluorenyl group.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted derivatives at the carbonyl carbon.
科学研究应用
Chemistry
Peptide Synthesis: The compound is widely used in solid-phase peptide synthesis (SPPS) due to its Fmoc protecting group.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology
Protein Engineering: Used in the synthesis of modified peptides and proteins for research purposes.
Bioconjugation: Facilitates the attachment of peptides to other biomolecules.
Medicine
Drug Development: Plays a role in the synthesis of peptide-based drugs.
Diagnostics: Used in the development of diagnostic assays involving peptides.
Industry
Material Science: Utilized in the synthesis of peptide-based materials with unique properties.
Biotechnology: Employed in the production of bioconjugates for various applications.
作用机制
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylcyclohexyl)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The molecular targets are the amino groups of amino acids and peptides, and the pathways involved include nucleophilic substitution and deprotection reactions.
相似化合物的比较
Similar Compounds
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a methylcyclohexyl group.
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methylpropyl)propanoic acid: Similar structure but with a different alkyl group.
Uniqueness
The uniqueness of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylcyclohexyl)propanoic acid lies in its specific structure, which provides distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in peptide synthesis and other chemical reactions.
属性
分子式 |
C25H29NO4 |
|---|---|
分子量 |
407.5 g/mol |
IUPAC 名称 |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C25H29NO4/c1-16-10-12-17(13-11-16)14-23(24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,16-17,22-23H,10-15H2,1H3,(H,26,29)(H,27,28)/t16?,17?,23-/m1/s1 |
InChI 键 |
WWWZAHVVNUHEMR-PVWAMWICSA-N |
手性 SMILES |
CC1CCC(CC1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
CC1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


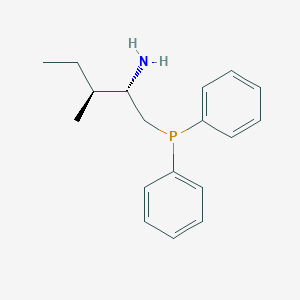
![5,6-Dihydrocyclobuta[4,5]benzo[1,2-d][1,3]dioxole-5-carboxylic acid](/img/structure/B12951143.png)

![8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12951154.png)
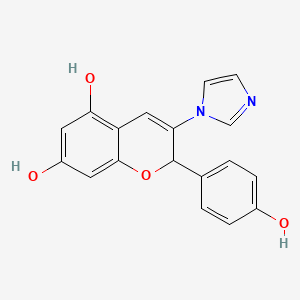
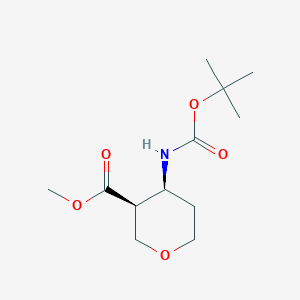

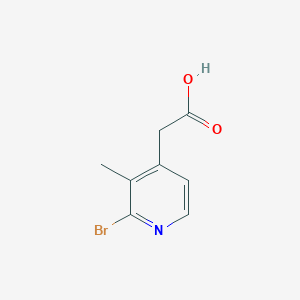
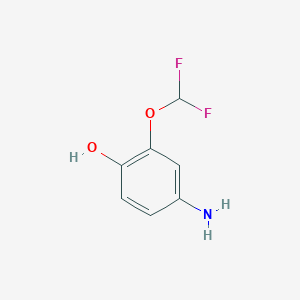
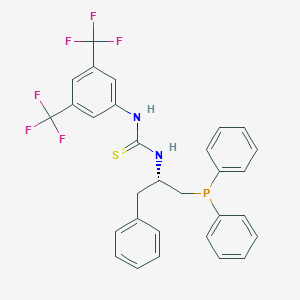
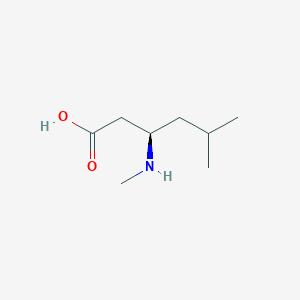
![5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12951188.png)
